molecular formula C6H7ClN2O B1590003 6-Chloro-4-ethylpyridazin-3(2H)-one CAS No. 61404-49-7

6-Chloro-4-ethylpyridazin-3(2H)-one

Cat. No. B1590003
CAS RN: 61404-49-7
M. Wt: 158.58 g/mol
InChI Key: NBIASXYTWHFPCI-UHFFFAOYSA-N
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Description

6-Chloro-4-ethylpyridazin-3(2H)-one, also known as CEPO, is an organic compound with a wide range of applications in scientific research. It is a versatile compound used in the synthesis of various chemical compounds, and has been used for decades to understand the mechanisms of action of biological processes. In

Scientific Research Applications

Synthesis and Anticancer Activity

The synthesis of potential anticancer agents, specifically pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, has been explored using derivatives of chloropyridinyl carbamates. These compounds were evaluated for their effects on the proliferation and the mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia, demonstrating their potential as anticancer agents (Temple et al., 1983).

Supramolecular Chemistry

In the realm of supramolecular chemistry, 4,4′-bipyridine (BPY) and 1,2-bis(2-pyridyl)ethylene (2-PDE) have formed complexes with chloranilic acid, exhibiting a novel type of supramolecular synthon. This discovery has implications for the development of molecular chains and zigzag tapes in crystal engineering (Zaman et al., 1999).

Chemical Structure Analysis

The chemical structure and properties of 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine have been elucidated, providing insights into the molecule's planarity and crystallographic properties. This information is critical for understanding the compound's interactions and potential applications in material science or pharmaceuticals (Ather et al., 2010).

Synthetic Chemistry

The development of solid-supported Chloro[1,3,5]triazine as a versatile new synthetic auxiliary for the synthesis of amide libraries highlights the broad applicability of chloro-triazine derivatives in facilitating chemical synthesis, particularly in the creation of diverse amide compounds (Masala & Taddei, 1999).

Environmental Science

In environmental science, the degradation kinetics of atrazine and its degradation products with ozone and OH radicals have been studied. This research is pivotal for assessing the environmental impact of atrazine, a chloro-s-triazine herbicide, and understanding its behavior during water treatment processes (Acero et al., 2000).

properties

IUPAC Name

3-chloro-5-ethyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-4-3-5(7)8-9-6(4)10/h3H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIASXYTWHFPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NNC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00491712
Record name 6-Chloro-4-ethylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00491712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-ethylpyridazin-3(2H)-one

CAS RN

61404-49-7
Record name 6-Chloro-4-ethylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00491712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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